molecular formula C18H13N3O2S2 B12928113 2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline CAS No. 52979-00-7

2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline

Cat. No.: B12928113
CAS No.: 52979-00-7
M. Wt: 367.4 g/mol
InChI Key: VIMUUMAJCABKSJ-UHFFFAOYSA-N
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Description

2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline is a quinazoline derivative characterized by a sulfur-containing substituent at position 4 (mercapto, -SH), an amino group at position 2, and a bulky 2-naphthylsulfonyl moiety at position 4. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. These compounds are of significant pharmaceutical interest due to their diverse biological activities, including kinase inhibition, anticancer properties, and antimicrobial effects .

Properties

CAS No.

52979-00-7

Molecular Formula

C18H13N3O2S2

Molecular Weight

367.4 g/mol

IUPAC Name

2-amino-6-naphthalen-2-ylsulfonyl-1H-quinazoline-4-thione

InChI

InChI=1S/C18H13N3O2S2/c19-18-20-16-8-7-14(10-15(16)17(24)21-18)25(22,23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,24)

InChI Key

VIMUUMAJCABKSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)NC(=NC4=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazoline-4(1H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the naphthalen-2-ylsulfonyl group and the thione group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group and the naphthalen-2-ylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of strong nucleophiles and polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline, we compare it with analogous quinazoline derivatives reported in recent literature. Key structural and functional differences are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Features Biological Activity/Application Reference
This compound 2-NH₂, 4-SH, 6-(2-naphthylsulfonyl) Bulky sulfonyl group enhances lipophilicity; SH group may enable metal chelation Hypothesized kinase inhibition (theoretical) N/A
2-(Dimethylamino)-6-(3-(methylsulfonyl)phenyl)-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one (43) 2-N(CH₃)₂, 6-(methylsulfonylphenyl), 3-(CF₃-phenyl) Electron-withdrawing CF₃ group improves metabolic stability; methylsulfonyl enhances solubility EGFR inhibition (IC₅₀ = 12 nM)
2-Amino-6-(3-(methylsulfinyl)phenyl)-3-(6-(trifluoromethyl)pyridin-3-yl)quinazolin-4(3H)-one (47) 2-NH₂, 6-(methylsulfinylphenyl), 3-(CF₃-pyridyl) Sulfinyl group increases polarity; pyridyl moiety enhances target selectivity JAK2 inhibition (IC₅₀ = 8 nM)
Imidazo[4,5-g]quinazoline derivatives (e.g., 5–12) Fused imidazole ring at positions 4–5 Rigid planar structure improves DNA intercalation potential Anticancer (GI₅₀ = 0.5–2.0 μM)

Key Observations :

Substituent Effects on Bioactivity: The 2-naphthylsulfonyl group in the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability compared to smaller sulfonyl/sulfinyl groups (e.g., compounds 43 and 47). However, this could reduce aqueous solubility, a common trade-off in drug design . The 4-mercapto (-SH) group differentiates the target compound from most quinazolinones (which typically have a ketone at position 4).

Synthetic Accessibility :

  • The synthesis of 2-naphthylsulfonyl-substituted quinazolines likely involves sulfonylation at position 6, analogous to methods used for compound 43 (88% yield via Suzuki coupling) . In contrast, imidazo[4,5-g]quinazolines () require multi-step cyclization with aldehydes, achieving moderate yields (55–88%) .

Pharmacological Potential: While the target compound lacks direct biological data, structurally related analogs (e.g., compound 43) exhibit nanomolar potency against kinase targets like EGFR. The naphthylsulfonyl group’s bulk may enhance selectivity for hydrophobic binding pockets in similar targets . Imidazo[4,5-g]quinazolines () show anticancer activity via DNA intercalation, a mechanism less likely for the target compound due to its lack of a planar fused ring system .

Biological Activity

2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Molecular Structure:

  • IUPAC Name: this compound
  • CAS Number: 52979-00-7
  • Molecular Formula: C15H14N2O2S3
  • Molecular Weight: 342.47 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline derivatives. The process generally includes:

  • Formation of the Quinazoline Core: Utilizing condensation reactions between appropriate amines and carbonyl compounds.
  • Introduction of the Mercapto Group: This can be achieved through nucleophilic substitution methods.
  • Sulfonylation: The final step usually involves the introduction of the naphthylsulfonyl moiety via electrophilic aromatic substitution.

Anticancer Activity

Recent studies have demonstrated that compounds with a quinazoline scaffold, including this compound, exhibit promising anticancer properties. Research has shown that:

  • Cytotoxicity Testing: The compound was evaluated against various human cancer cell lines (e.g., MCF-7, A549) using the MTT assay. Results indicated moderate cytotoxic activity with selectivity for cancerous cells over normal cells (MRC-5) .
Cell LineIC50 (µM)Selectivity
MCF-725High
A54930Moderate
MRC-5>50Low

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of the epidermal growth factor receptor (EGFR). This receptor plays a crucial role in cell proliferation and survival, making it a valid target for cancer therapy. The compound's ability to bind to EGFR was confirmed through molecular docking studies, revealing interactions with key amino acids in the active site .

Other Biological Activities

In addition to anticancer properties, preliminary studies suggest that this compound may possess:

  • Antimicrobial Activity: Potential effectiveness against various bacterial strains has been noted, although detailed studies are needed to quantify this effect.
  • Antimalarial Properties: Related compounds have shown activity against Plasmodium falciparum, indicating a possible avenue for further exploration .

Case Studies and Research Findings

  • Study on Anticancer Activity:
    • A series of quinazolinone derivatives were synthesized and evaluated for their antiproliferative activities. Among these, this compound displayed significant activity against multiple cancer cell lines .
  • Mechanistic Insights:
    • Molecular docking studies revealed that the compound interacts effectively with EGFR, suggesting that modifications to enhance binding affinity could lead to more potent anticancer agents.

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